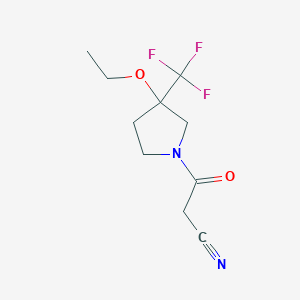

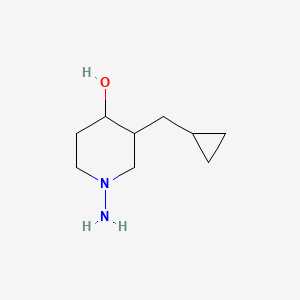

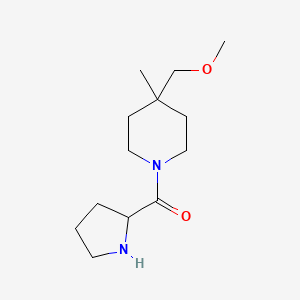

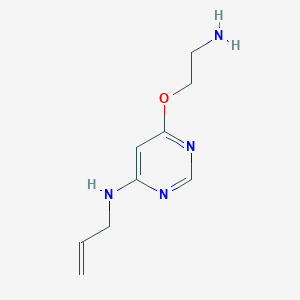

(1-(1-Ethylpiperidin-3-yl)-1H-1,2,3-triazol-4-yl)methanol

Übersicht

Beschreibung

(1-(1-ethylpiperidin-3-yl)-1H-1,2,3-triazol-4-yl)methanol is a useful research compound. Its molecular formula is C10H18N4O and its molecular weight is 210.28 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Arzneimittelforschung und -entwicklung

Piperidinderivate spielen eine zentrale Rolle in der pharmazeutischen Industrie und dienen als Grundstrukturen für die Entwicklung neuer Medikamente . Die Triazolylmethanol-Einheit in der Verbindung kann mit verschiedenen biologischen Zielmolekülen interagieren, was sie zu einem wertvollen Gerüst für die pharmazeutische Chemie macht. Forscher können den Piperidinring oder die Triazolgruppe modifizieren, um Analoga mit potenziellen therapeutischen Wirkungen gegen Krankheiten wie Krebs, Alzheimer und Herz-Kreislauf-Erkrankungen zu schaffen.

Synthese von biologisch aktiven Molekülen

Die Vielseitigkeit von Piperidinderivaten ermöglicht die Synthese einer großen Bandbreite von biologisch aktiven Molekülen . Diese Verbindung mit ihren Ethylpiperidin- und Triazolylmethanolgruppen kann verschiedenen chemischen Reaktionen unterzogen werden, darunter Cyclisierung, Hydrierung und Mehrkomponentenreaktionen, um komplexe Strukturen mit potenziellen biologischen Aktivitäten zu bilden.

Chemische Biologie-Sonden

In der chemischen Biologie können Sonden, die von Piperidinderivaten abgeleitet sind, verwendet werden, um biologische Prozesse zu untersuchen . Die fragliche Verbindung könnte funktionalisiert werden, um Sonden zu erzeugen, die selektiv an Enzyme oder Rezeptoren binden, sodass Forscher ihre Verteilung und Aktivität in Zellen verfolgen können.

Materialwissenschaft

Piperidinderivate finden auch Anwendung in der Materialwissenschaft . Die strukturellen Merkmale der Verbindung könnten genutzt werden, um neuartige Polymere oder Beschichtungen mit einzigartigen Eigenschaften wie erhöhter Haltbarkeit oder spezifischer Wechselwirkung mit anderen Materialien zu synthetisieren.

Katalyse

Die strukturelle Komplexität von Piperidinderivaten macht sie zu geeigneten Katalysatoren oder Katalysatorliganden in verschiedenen chemischen Reaktionen . Insbesondere die Triazolylmethanolgruppe kann als Koordinationsstelle wirken und möglicherweise die Effizienz und Selektivität katalytischer Prozesse verbessern.

Landwirtschaftliche Chemie

Im Bereich der landwirtschaftlichen Chemie können Piperidinderivate zur Entwicklung neuer Pestizide oder Herbizide verwendet werden . Die Fähigkeit der Verbindung, modifiziert zu werden, kann zur Entstehung von Substanzen führen, die bestimmte Schädlinge oder Unkräuter bekämpfen, ohne die Feldfrüchte oder die Umwelt zu beeinträchtigen.

Wirkmechanismus

Target of Action

It is known that piperidine derivatives, which this compound is a part of, play a significant role in the pharmaceutical industry . They are present in more than twenty classes of pharmaceuticals .

Mode of Action

Piperidine derivatives are known to interact with their targets in various ways, leading to different therapeutic effects .

Biochemical Pathways

Piperidine derivatives are known to be involved in a wide range of biochemical reactions .

Pharmacokinetics

The compound’s molecular weight (14323) suggests that it may have good bioavailability .

Result of Action

As a piperidine derivative, it may have a variety of potential therapeutic effects .

Action Environment

Like other pharmaceutical compounds, its action and stability could be influenced by factors such as temperature, ph, and the presence of other substances .

Eigenschaften

IUPAC Name |

[1-(1-ethylpiperidin-3-yl)triazol-4-yl]methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H18N4O/c1-2-13-5-3-4-10(7-13)14-6-9(8-15)11-12-14/h6,10,15H,2-5,7-8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IZRCCRROZOHHAY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1CCCC(C1)N2C=C(N=N2)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H18N4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

210.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.